Triphenylborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Lewis Acid Catalyst: Triphenylborane acts as a Lewis acid catalyst due to its vacant p-orbital on the boron atom. This facilitates various organic reactions, including:

- Friedel-Crafts reactions: Triphenylborane catalyzes the acylation and alkylation of aromatic rings, enabling the synthesis of diverse organic molecules.

- Hydroboration-oxidation: This reaction sequence utilizes triphenylborane to introduce hydroxyl groups onto alkenes, forming valuable alcohols.

- Diels-Alder reactions: Triphenylborane can activate dienes in Diels-Alder reactions, promoting cycloaddition reactions for complex molecule synthesis.

Precursor for Other Compounds:

- Pyridine-Triphenylborane Complex: Triphenylborane serves as a precursor for the synthesis of the pyridine-triphenylborane complex (PyBPh3). This complex acts as a catalyst for the polymerization of acrylic esters, relevant to the production of various polymers.

Material Science Research:

- Organic Light-Emitting Diodes (OLEDs): Triphenylborane derivatives are being explored as hole-transport materials in OLEDs due to their efficient charge transport properties.

Medicinal Chemistry Research:

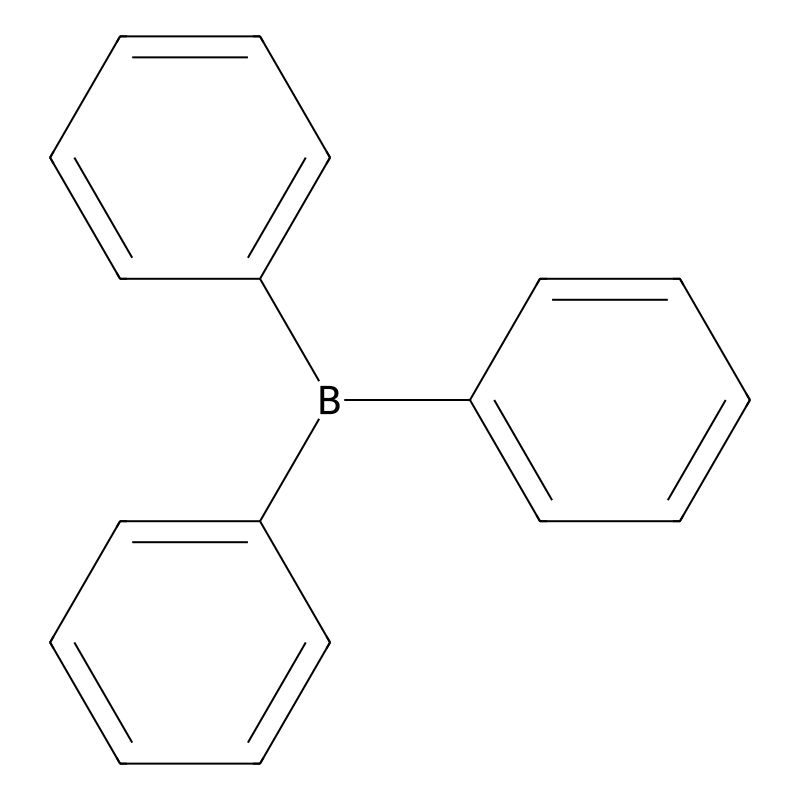

Triphenylborane is an organoboron compound with the chemical formula B(C₆H₅)₃. It appears as a white crystalline solid and is sensitive to air and moisture, gradually decomposing to form benzene and triphenylboroxine. The compound is soluble in aromatic solvents, which makes it useful in various chemical applications. Structurally, triphenylborane features a trigonal planar arrangement around the boron atom, with phenyl groups oriented at approximately 30° from the core plane .

Triphenylborane can be synthesized through several methods:

- Grignard Reaction: The most common synthesis involves reacting boron trifluoride diethyl etherate with phenylmagnesium bromide:

- Thermal Decomposition: Another method includes the thermal decomposition of trimethylammonium tetraphenylborate:

These methods highlight the compound's accessibility for laboratory and industrial applications .

Triphenylborane has diverse applications across various fields:

- Catalysis: It is widely used as a catalyst for polymerization reactions, particularly in producing nylon intermediates like adiponitrile .

- Organic Synthesis: The compound serves as a reagent in organic synthesis for creating triarylborane amine complexes, which are useful in further catalytic processes .

- Material Science: Its properties make it suitable for use in producing advanced materials through polymerization reactions.

Interaction studies involving triphenylborane have demonstrated its role in various catalytic systems. For instance, it has been shown to enhance the rate of copolymerization reactions when combined with phosphonium ylides and other Lewis bases. These interactions are crucial for developing efficient catalytic systems for organic transformations and polymer synthesis .

Triphenylborane shares structural similarities with other organoboron compounds but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Lewis Acidity | Solubility | Notable Reactions |

|---|---|---|---|

| Triphenylborane | Weak | Aromatic Solvents | Polymerization catalysis |

| Boron Trifluoride | Strong | Polar Solvents | Strong Lewis acid behavior |

| Tris(pentafluorophenyl)borane | Very Strong | Aromatic Solvents | Catalysis in electrophilic reactions |

| Diphenylborinic Acid | Moderate | Organic Solvents | Used as a reagent in organic synthesis |

Triphenylborane's relatively weak Lewis acidity compared to tris(pentafluorophenyl)borane makes it suitable for specific applications where milder conditions are preferred .

Molecular Geometry and Bonding Analysis

Triphenylborane exhibits a distinctive molecular architecture centered around a tricoordinate boron atom that adopts sp² hybridization [1] [2]. The fundamental structural framework consists of a boron-carbon core with trigonal planar geometry, where the boron atom forms three covalent bonds with individual phenyl groups [1] [2]. This arrangement results in idealized carbon-boron-carbon bond angles of approximately 120 degrees, consistent with the sp² hybridization state of the central boron atom [1] [2].

The molecular geometry deviates from perfect planarity due to the spatial arrangement of the phenyl substituents [2]. Each phenyl ring is rotated approximately 30 degrees from the central boron-carbon core plane, creating a characteristic propeller-like molecular conformation [2]. This rotational orientation arises from steric interactions between adjacent phenyl groups and represents the energetically most favorable configuration for the molecule [2].

The electronic structure of triphenylborane is fundamentally influenced by the presence of an empty p-orbital on the boron center [1]. Despite the stability conferred by the three boron-carbon bonds, this vacant orbital enables the compound to function as a Lewis acid, readily accepting electron pairs from nucleophilic species [1]. The phenyl rings attached to the boron center contribute significant electronic effects through resonance interactions [1]. These aromatic substituents provide π-electron delocalization that stabilizes the boron center through conjugation effects [1].

The bonding analysis reveals that triphenylborane demonstrates enhanced resistance to nucleophilic attack compared to many other boron compounds [1]. This increased stability results from the delocalization of π-electrons from the phenyl rings, which effectively reduces the electrophilic character of the boron center [1]. The resonance stabilization provided by the three phenyl groups makes triphenylborane particularly suitable for applications requiring robust boron-containing compounds [1].

Table 1: Basic Structural and Physical Properties of Triphenylborane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₅B | [3] [2] [4] |

| Molecular Weight (g/mol) | 242.12 | [3] [4] [5] |

| CAS Number | 960-71-4 | [3] [4] [5] |

| Melting Point (°C) | 145 | [4] [5] |

| Boiling Point (°C) | 203/15 mmHg | [5] [6] |

| Density (g/mL at 25°C) | 0.898 | [5] |

| Appearance | White to pale yellow crystalline solid | [4] [6] |

| Stability | Air and moisture sensitive | [2] [4] |

Table 2: Structural Geometry Parameters of Triphenylborane

| Parameter | Value | Reference |

|---|---|---|

| Boron Hybridization | sp² | [1] [2] |

| Core Structure | Trigonal planar | [1] [2] |

| Bond Angle (C-B-C) | 120° (ideal) | [1] [2] |

| Phenyl Ring Orientation | ~30° rotation from core plane | [2] |

| Molecular Symmetry | Propeller-like arrangement | [2] |

| Boron Coordination Number | 3 (tricoordinate) | [1] [2] |

Crystallographic Studies of Planarized Derivatives

Crystallographic investigations of planarized triphenylborane derivatives have revealed remarkable structural modifications that significantly alter the electronic and geometric properties of the parent compound [7] [8] [9] [10] [11]. The most notable achievement in this field has been the successful synthesis and crystallographic characterization of oxygen-bridged planarized triphenylborane [7] [10]. X-ray crystallographic analysis of this derivative demonstrated a complete planarized molecular structure, representing a dramatic departure from the propeller-like conformation of the unsubstituted compound [7] [10].

The oxygen-bridged planarized derivative exhibits the shortest carbon-boron bond distances among all triarylboranes synthesized to date [7] [10]. This structural feature indicates enhanced orbital overlap and stronger bonding interactions compared to conventional triphenylborane derivatives [7] [10]. The planarization constraint imposed by the oxygen bridges forces the aromatic rings into coplanarity with the boron center, resulting in extended π-conjugation throughout the molecular framework [7] [10].

Dimethylformamide-triphenylborane complex represents another significant crystallographic study that provides insight into coordination behavior [8]. The complex crystallizes in the orthorhombic space group Pna2₁ with cell parameters a = 16.6818(12) Å, b = 11.5428(8) Å, and c = 9.2234(6) Å [8]. In this tetracoordinate arrangement, three phenyl groups and one dimethylformamide molecule are bound to the central boron atom, forming tetrahedral geometry [8]. The boron-oxygen distance to the dimethylformamide ligand measures 1.601(3) Å, which is notably shorter than the boron-carbon distances ranging from 1.616(3) to 1.626(3) Å [8].

Azadioxa-planar triphenylboranes represent a specialized class of derivatives where the three phenyl groups are bridged at the ortho positions by heteroatoms [11]. X-ray crystallographic analysis revealed that these compounds exhibit planar molecular structures capable of forming one-dimensionally π-stacked arrangements in the solid state [11]. The planar configuration enables efficient intermolecular interactions and creates extended supramolecular architectures [11].

Methylene-bridged planarized triphenylboranes have been studied for their unique photophysical properties [9]. These derivatives exhibit dual fluorescence bands around 340 and 400 nanometers despite their structural constraint [9]. The crystallographic data indicates that the planarized triphenylboranes adopt two local minimum structures in the lowest-energy excited singlet state, accounting for the observed dual emission behavior [9].

Table 3: Crystallographic Data for Planarized Triphenylborane Derivatives

| Compound Type | Space Group | Cell Parameters (Å) | B-C Bond Length (Å) | Special Features | Reference |

|---|---|---|---|---|---|

| Oxygen-bridged planarized triphenylborane | Not specified | Not specified | Shortest among triarylboranes | Complete planarized structure | [7] [10] |

| Dimethylformamide-triphenylborane complex | Pna2₁ | a=16.6818(12), b=11.5428(8), c=9.2234(6) | 1.616(3) - 1.626(3) | Tetrahedral geometry, B-O(DMF)=1.601(3)Å | [8] |

| Azadioxa-planar triphenylborane | Not specified | Not specified | Not specified | One-dimensionally π-stacked structure | [11] |

| Methylene-bridged planarized triphenylborane | Not specified | Not specified | Not specified | Dual fluorescence bands | [9] |

Comparative Analysis with Tris(pentafluorophenyl)borane

The comparative analysis between triphenylborane and tris(pentafluorophenyl)borane reveals fundamental differences in Lewis acidity, electronic properties, and reactivity patterns [12] [13] [14] [15]. Tris(pentafluorophenyl)borane demonstrates Lewis acidity that is seven orders of magnitude higher than triphenylborane, establishing it as one of the strongest known boron-based Lewis acids [12]. This dramatic difference in acid strength stems from the contrasting electronic effects of the aromatic substituents [12] [13] [15].

In triphenylborane, the phenyl groups function as electron-donating substituents through π-electron delocalization [12] [16]. The aromatic rings stabilize the boron center by providing electron density through resonance interactions, effectively reducing the electrophilic character of the boron atom [12] [16]. This electron donation makes triphenylborane a relatively weak Lewis acid compared to other boron compounds [12] [16] [17] [18].

Conversely, tris(pentafluorophenyl)borane incorporates pentafluorophenyl groups that act as powerful electron-withdrawing substituents [12] [13] [14] [15]. The five fluorine atoms on each aromatic ring create a strong inductive effect that depletes electron density from the boron center [12] [13] [15]. This electronic depletion significantly enhances the Lewis acidity by increasing the electrophilic character of the boron atom [12] [13] [15].

The structural comparison reveals that tris(pentafluorophenyl)borane adopts a propeller-like arrangement similar to triphenylborane, with a torsional angle of 40.6(3) degrees for the deviation of the pentafluorophenyl groups from a hypothetically planar arrangement [12]. This structural similarity indicates that steric factors are comparable between the two compounds, emphasizing that the difference in Lewis acidity arises primarily from electronic effects rather than geometric constraints [12].

The thermal stability profiles of these compounds demonstrate another significant difference [12] [15]. Tris(pentafluorophenyl)borane exhibits exceptional thermal stability at temperatures well over 200 degrees Celsius and demonstrates resistance to oxygen and water [12]. The compound has been described as the ideal Lewis acid due to its high thermal stability and the relative inertness of the boron-carbon bonds [12]. In contrast, triphenylborane shows greater sensitivity to air and moisture, requiring more careful handling conditions [2] [4].

The reactivity patterns also differ substantially between these compounds [16]. Triphenylborane demonstrates moderate water tolerance and can function effectively with more basic alkyl amines in catalytic applications [16]. The weaker Lewis acidic character of triphenylborane allows it to work with substrates that would decompose or deactivate stronger Lewis acids [16]. Tris(pentafluorophenyl)borane, due to its high Lewis acidity, is limited to less basic aromatic amines and can cause decomposition of more basic substrates [16].

Table 4: Lewis Acidity Comparison of Borane Compounds

| Compound | Lewis Acidity | LA_B Parameter | Acceptor Number | Electronic Effect | Reference |

|---|---|---|---|---|---|

| Triphenylborane | Weak | 0 (reference) | Low | π-electron donation from phenyl rings | [12] [16] [17] [18] |

| Tris(pentafluorophenyl)borane | Strong (7 orders of magnitude higher than triphenylborane) | Not specified | High | Electron withdrawal by fluorine atoms | [12] [13] [14] [15] |

| Boron trifluoride | Strong (slightly higher than tris(pentafluorophenyl)borane) | Not specified | High | High electronegativity of fluorine | [12] [13] |

| Boron trichloride | Very strong (higher than tris(pentafluorophenyl)borane) | Not specified | Very high | High electronegativity of chlorine | [12] [13] |

Table 5: Spectroscopic Characterization Data for Triphenylborane

| Technique | Triphenylborane Value | Notes | Reference |

|---|---|---|---|

| ¹¹B NMR Chemical Shift (ppm) | Not specified (typical range 80-90) | Tricoordinate borane region | [19] [20] [21] |

| ¹H NMR (aromatic region, ppm) | 7.2-7.5 (typical aromatic) | Phenyl proton signals | [19] [22] |

| ¹³C NMR (aromatic carbons, ppm) | 120-140 (typical aromatic) | Aromatic carbon signals | [19] |

| IR B-C stretch (cm⁻¹) | ~1242 (antisymmetric) | B-C stretching vibration | [23] |

| IR aromatic C-H (cm⁻¹) | 3000-3100 | Aromatic C-H stretching | [23] [24] [25] |

| IR aromatic C=C (cm⁻¹) | 1450-1650 | Aromatic C=C stretching | [24] [25] [26] |

| UV-Vis absorption | UV region | π-π* transitions | [9] [27] |

| Fluorescence emission | Not reported for unsubstituted | Observed in planarized derivatives | [9] [11] |

The classical synthesis of triphenylborane relies fundamentally on the reaction between phenylmagnesium bromide and various boron halides or boron trifluoride etherate. This methodology, first developed by Krause and Nitsche in 1922, remains the most widely employed laboratory synthesis route [1] [2].

The standard Grignard protocol involves treating boron trifluoride diethyl etherate with three equivalents of phenylmagnesium bromide in anhydrous diethyl ether according to the following stoichiometric equation [1] [3]:

BF₃·O(C₂H₅)₂ + 3 C₆H₅MgBr → B(C₆H₅)₃ + 3 MgBrF + (C₂H₅)₂O

The reaction proceeds through sequential phenyl group transfers from the Grignard reagent to the boron center, with each substitution becoming progressively more difficult due to increasing steric hindrance around the boron atom [1] [4].

Alternative boron sources including boron trichloride and boron tribromide have been successfully employed, though these require more stringent reaction conditions and typically afford lower yields compared to boron trifluoride etherate [1] [3]. The choice of halide significantly influences both reaction kinetics and product purity, with fluoride systems generally providing superior results due to the higher electrophilicity of boron in BF₃ compared to BCl₃ or BBr₃ [3].

Solvent selection proves critical for achieving optimal yields and reaction rates. While diethyl ether represents the traditional solvent of choice, tetrahydrofuran has demonstrated superior performance in certain cases, particularly when enhanced solvation of the Grignard reagent is required [3] [5]. The coordinating ability of tetrahydrofuran facilitates more complete dissolution of the phenylmagnesium bromide, leading to improved mass transfer and higher conversion rates [3].

Temperature control during the synthesis requires careful attention due to the highly exothermic nature of the organometallic substitution reactions [1] [5]. Typical reaction temperatures range from 0°C to 35°C for the initial stages, with gradual warming to ambient temperature to drive the reaction to completion [1]. Lower temperatures favor the formation of intermediate organoborane species, while elevated temperatures promote complete substitution to the desired triphenylborane product [5].

The purification of Grignard-derived triphenylborane typically involves hydrolytic workup followed by recrystallization from suitable organic solvents [1] [6]. Care must be taken during the aqueous workup to avoid hydrolysis of the boron-carbon bonds, particularly under acidic conditions which can lead to the formation of borinic acids and other decomposition products [1].

Modern Catalytic Approaches

Contemporary synthetic methodologies for triphenylborane have embraced the principles of frustrated Lewis pair chemistry and metal-free catalysis, offering environmentally benign alternatives to traditional organometallic approaches [7] [8] [9].

The development of frustrated Lewis pair systems incorporating triphenylborane has opened new avenues for both synthesis and application [9] [10]. These systems combine the Lewis acidic character of triphenylborane with sterically hindered Lewis bases such as phosphines, amines, or N-heterocyclic carbenes to create reactive pairs capable of small molecule activation [9].

Particularly noteworthy are the advances in hydrogen activation using triphenylborane-based frustrated Lewis pairs [9] [11]. The combination of triphenylborane with bulky phosphazene bases or Verkade bases enables the heterolytic cleavage of dihydrogen under mild conditions, generating ionic hydrogen species that can participate in subsequent catalytic cycles [9]. The phosphazene/triphenylborane system demonstrates exceptional performance, achieving 71% conversion for hydrogen activation at room temperature, while the Verkade base combination requires moderate heating to 60°C but achieves 85% conversion [9].

The mechanistic understanding of these frustrated Lewis pair systems reveals that the spatial separation between the Lewis acid and base sites prevents classical acid-base adduct formation, creating a "frustrated" environment that activates small molecules cooperatively [9] [10]. Computational studies indicate that the activation barrier for hydrogen cleavage is significantly reduced compared to either component acting independently [9].

Advanced catalytic applications have emerged through the development of polymeric frustrated Lewis pair systems [9]. These macromolecular catalysts incorporate triphenylborane moieties within polymer backbones, providing enhanced stability and recyclability compared to their molecular counterparts [9]. The polymeric systems demonstrate superior performance in alkyne hydrogenation reactions, achieving greater than 90% conversion under conditions where molecular frustrated Lewis pairs show only modest activity [9].

The substrate scope of triphenylborane-catalyzed reactions has expanded to encompass cycloaddition reactions, insertion processes, and reductive transformations [7] [9]. The catalyst facilitates the cycloaddition of strained phosphorus heterocycles with olefins, demonstrating the versatility of triphenylborane beyond traditional Lewis acid applications [9]. These reactions proceed through initial coordination of the substrate to the boron center, followed by intramolecular rearrangement to afford the cycloadduct products [9].

Carbon dioxide activation represents another frontier in triphenylborane catalysis [12] [13] [14] [7]. The selective coupling of carbon dioxide with epoxides to form either cyclic carbonates or polycarbonates depends critically on the substrate structure and reaction conditions [12] [13]. Computational analysis reveals that the selectivity arises from differences in distortion energy during the ring-closing step, with larger epoxides favoring polycarbonate formation due to unfavorable ring strain in the cyclic carbonate products [12] [13].

Thermal Decomposition Pathways

Thermal decomposition methods provide alternative synthetic routes to triphenylborane, particularly valuable for small-scale laboratory preparations and specialized applications requiring high-purity products [2] [6] [15].

The thermal decomposition of trimethylammonium tetraphenylborate represents the most widely studied pyrolytic route to triphenylborane [2] [6]. This reaction proceeds according to the following equation:

[N(CH₃)₃][B(C₆H₅)₄] → B(C₆H₅)₃ + N(CH₃)₃ + C₆H₆

The decomposition mechanism involves initial cleavage of one boron-phenyl bond to generate a phenyl radical, followed by hydrogen abstraction from the trimethylammonium cation to form benzene and a trimethylamine radical [2]. Subsequent elimination of trimethylamine completes the transformation to triphenylborane [2].

Temperature requirements for efficient decomposition typically range from 200°C to 250°C, with reaction times of 2-4 hours under inert atmosphere conditions [2] [6]. The relatively mild conditions compared to other pyrolytic methods make this approach attractive for laboratory-scale synthesis, particularly when avoiding organometallic reagents is desirable [6].

Alternative thermal precursors include triphenylborane adducts with various Lewis bases [6]. The ammonia adduct triphenylborane·NH₃ undergoes clean thermal decomposition at 150-200°C to regenerate triphenylborane and gaseous ammonia [6]. Similarly, the pyridine adduct releases triphenylborane upon heating to 180-220°C [6]. These decomposition reactions proceed through simple ligand dissociation mechanisms, making them highly predictable and reproducible [6].

The thermal stability of triphenylborane itself has been extensively investigated [16] [15]. Under inert conditions, triphenylborane remains stable up to approximately 300°C, with decomposition proceeding through C-B bond cleavage to generate phenyl radicals and ultimately benzene [15]. The kinetics of thermal decomposition follow first-order behavior with respect to triphenylborane concentration, indicating that unimolecular bond cleavage represents the rate-determining step [15].

Surface-mediated thermal decomposition pathways have gained attention in the context of materials science applications [16]. The decomposition of triphenylborane on silicon surfaces proceeds through a complex mechanism involving initial physisorption, followed by chemisorption through boron-silicon bond formation [16]. Subsequent thermal treatment leads to phenyl group migration to the silicon surface and ultimate formation of silicon carbide materials [16].

Industrial-Scale Production Techniques

Large-scale manufacturing of triphenylborane requires specialized processes that balance economic considerations with product quality and environmental impact [17] [18]. The most successful industrial approaches have emerged from modifications of the traditional Grignard methodology, incorporating process intensification and waste minimization strategies [17] [18].

The Du Pont process represents the benchmark for industrial triphenylborane production, utilizing sodium metal, chlorobenzene, and triisopropyl orthoborate in cyclohexane solvent [17] [18]. This method achieves yields of 85-93% with excellent product purity, characterized by triphenylborane to hydrolysis product ratios exceeding 85:1 [17] [18]. The process operates at moderate temperatures (80°C) and atmospheric pressure, minimizing energy requirements and capital costs [17] [18].

The reaction sequence involves initial formation of phenylsodium through reaction of sodium metal with chlorobenzene, followed by transmetallation with triisopropyl orthoborate [17] [18]. The overall stoichiometry follows the equation:

3 C₆H₅Cl + 3 Na + B(OiPr)₃ → B(C₆H₅)₃ + 3 NaCl + 3 iPrOH

Critical process parameters include sodium particle size distribution, with optimal performance achieved using finely divided sodium (1-5 micrometers) to maximize surface area and reaction rates [17] [18]. The sodium dispersion is prepared by mechanical attrition of sodium metal in hot cyclohexane under pressure, creating a stable suspension with enhanced reactivity [17] [18].

Solvent selection for industrial processes favors cyclohexane due to its appropriate boiling point (81°C) which facilitates heat removal through reflux during the highly exothermic alkali metal reactions [17] [18]. Additionally, cyclohexane demonstrates chemical inertness toward the reactive intermediates, minimizing side reactions and improving selectivity [17] [18].

The product recovery sequence involves careful pH control during aqueous workup to prevent acid-catalyzed hydrolysis of the triphenylborane product [17] [18]. The aqueous solution containing the sodium salt of triphenylborane is acidified to pH 7.1-7.4 using hydrochloric acid, precipitating pure triphenylborane while maintaining the crucial ratio of product to hydrolysis byproducts above 13:1 [17] [18].

Alternative industrial processes include two-step methodologies where phenylsodium is prepared separately and subsequently treated with the orthoborate ester [17] [18]. While this approach offers improved control over each reaction stage, it typically requires higher temperatures (105°C) and shows somewhat lower overall yields (88%) compared to the single-step process [17] [18].

Continuous processing technologies have been developed to enhance productivity and reduce batch-to-batch variability [17] [18]. These systems employ staged addition of sodium metal over extended periods (2-4 hours) to control the exothermic reaction and maintain optimal temperature profiles [17] [18]. The controlled addition strategy has demonstrated yields approaching 92% while maintaining consistent product quality [17] [18].

Process safety considerations are paramount in industrial triphenylborane manufacture due to the involvement of highly reactive alkali metals and the generation of flammable hydrogen gas during aqueous workup [17] [18]. Specialized equipment designs incorporate inert atmosphere handling, explosion-proof electrical systems, and emergency hydrogen venting capabilities [17] [18].

Environmental impact mitigation focuses on solvent recovery and recycling systems, with cyclohexane recovery rates exceeding 95% through distillation and phase separation technologies [17] [18]. Aqueous waste streams containing sodium chloride brine are treated through conventional neutralization and ion exchange processes before discharge [17] [18].

Quality control protocols for industrial triphenylborane emphasize purity analysis through multiple analytical techniques including nuclear magnetic resonance spectroscopy, gas chromatography, and elemental analysis [17] [18]. Particular attention is devoted to monitoring borinic acid content, as these hydrolysis products can catalyze further decomposition and significantly impact product shelf life [17] [18].

The economic viability of industrial triphenylborane production depends critically on raw material costs, particularly sodium metal and chlorobenzene pricing [17] [18]. Process optimization efforts focus on maximizing conversion per unit of sodium consumed, as this represents the highest-cost component in the overall material balance [17] [18].

Physical Description

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

13276-04-5

Wikipedia

General Manufacturing Information

Borane, triphenyl-: ACTIVE